molecular formula C14H21BO2 B1526732 2-(4-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1075719-87-7

2-(4-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1526732
CAS No.: 1075719-87-7
M. Wt: 232.13 g/mol
InChI Key: RWANCHDMVNWYHW-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

Scientific Research Applications

2-(4-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of complex organic molecules.

    Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

Target of Action

4-Ethylphenylboronic acid pinacol ester is primarily used in metal-catalyzed carbon-carbon bond formation reactions, specifically the Suzuki–Miyaura reaction . The primary target of this compound is the palladium catalyst used in the Suzuki–Miyaura reaction .

Mode of Action

The mode of action of 4-Ethylphenylboronic acid pinacol ester involves its interaction with the palladium catalyst in the Suzuki–Miyaura reaction . The reaction involves the oxidative addition of the palladium catalyst to the electrophilic organic groups, followed by transmetalation, where the nucleophilic organic groups are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway affected by 4-Ethylphenylboronic acid pinacol ester is the Suzuki–Miyaura cross-coupling reaction . This reaction is a key method for forming carbon-carbon bonds, which are fundamental in organic synthesis and drug discovery .

Pharmacokinetics

It’s known that boronic acids and their esters, including 4-ethylphenylboronic acid pinacol ester, are only marginally stable in water . The hydrolysis of these compounds is influenced by the pH, with the rate of reaction considerably accelerated at physiological pH .

Result of Action

The result of the action of 4-Ethylphenylboronic acid pinacol ester is the formation of new carbon-carbon bonds via the Suzuki–Miyaura reaction . This can lead to the synthesis of various organic compounds, including those used in drug discovery .

Action Environment

The action of 4-Ethylphenylboronic acid pinacol ester is influenced by environmental factors such as pH and the presence of water . The compound is only marginally stable in water, and its hydrolysis is considerably accelerated at physiological pH . Therefore, these factors must be considered when using this compound for pharmacological purposes .

Safety and Hazards

4-Ethylphenylboronic acid pinacol ester is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with personal protective equipment and stored in a well-ventilated place .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-ethylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:

4-Ethylphenylboronic acid+PinacolThis compound+Water\text{4-Ethylphenylboronic acid} + \text{Pinacol} \rightarrow \text{this compound} + \text{Water} 4-Ethylphenylboronic acid+Pinacol→this compound+Water

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between an aryl or vinyl halide and an organoboron compound in the presence of a palladium catalyst.

Common Reagents and Conditions

    Reagents: Palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), aryl or vinyl halide.

    Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 50°C to 100°C.

Major Products

The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-Methylphenylboronic acid
  • 4-Methoxyphenylboronic acid

Uniqueness

2-(4-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its enhanced stability and reactivity compared to other boronic esters. The presence of the ethyl group on the phenyl ring provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions.

Properties

IUPAC Name

2-(4-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO2/c1-6-11-7-9-12(10-8-11)15-16-13(2,3)14(4,5)17-15/h7-10H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWANCHDMVNWYHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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